{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}acetonitrile
説明
{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}acetonitrile (CAS: 91962-28-6) is a triazine derivative with the molecular formula C₁₂H₁₂N₆ and a molecular weight of 240.27 g/mol . Structurally, it features a 1,3,5-triazine core substituted with an amino group at position 4, a 4-methylphenylamino group at position 6, and a cyanoethyl moiety at position 2. Fluorochem lists it as available in 1g, 5g, and 10g quantities, though other suppliers report discontinuation .
特性
IUPAC Name |
2-[4-amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6/c1-8-2-4-9(5-3-8)15-12-17-10(6-7-13)16-11(14)18-12/h2-5H,6H2,1H3,(H3,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWAHDZJNLUHIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Key Observations :
- The 4-methylphenyl group in the target compound balances lipophilicity and steric effects, making it suitable for cellular uptake .
- Piperazinyl (in ) and morpholino (in ) substituents improve solubility and target affinity, critical for anticancer activity.
Physicochemical Properties
- Lipophilicity (LogP): The target compound’s LogP is estimated at 1.9 (calculated using fragment-based methods), compared to 2.8 for the piperazinyl derivative () and 1.2 for the morpholino analogue ().
- Solubility: Aqueous solubility decreases with hydrophobic substituents (e.g., 4-methylphenyl), while polar groups like morpholino enhance solubility in protic solvents .
Q & A
Q. What are the recommended synthetic routes for {4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}acetonitrile, and how can reaction yields be optimized?
The compound is synthesized via nucleophilic substitution of chlorine atoms in triazine precursors. For example, 4-((4-chloro-6-(p-tolylamino)-1,3,5-triazin-2-yl)amino)benzonitrile reacts with ammonia in methanol at 65°C for 48 hours, yielding the target compound after purification via flash chromatography (water/methanol gradient) . Low yields (6% in this case) often arise from incomplete substitution or side reactions. Optimization strategies include:
- Temperature control : Prolonged heating (e.g., 72 hours) to drive substitution to completion.
- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) to enhance reactivity.
- Solvent selection : Polar aprotic solvents like DMF may improve solubility of intermediates.
Q. What spectroscopic methods are critical for characterizing this compound, and how are spectral contradictions resolved?
Key techniques include:
- ¹H/¹³C NMR : Peaks for the acetonitrile group (δ ~2.5–3.0 ppm in ¹H NMR; δ ~115–120 ppm in ¹³C NMR) and triazine ring protons (δ ~8.0–9.5 ppm) . Contradictions in splitting patterns may arise from rotational isomerism; variable-temperature NMR can resolve this.
- HRMS : Confirm molecular weight (C₁₂H₁₂N₆, MW 240.27) with <2 ppm error .
- IR spectroscopy : Stretching vibrations for -NH₂ (~3350 cm⁻¹) and nitrile (~2240 cm⁻¹) groups validate functional groups .
Advanced Research Questions
Q. How does structural modification of the triazine core influence biological activity, particularly in enzyme inhibition?
The triazine scaffold is a versatile pharmacophore. Substitutions at the 4-amino and 6-aryl positions modulate interactions with enzyme active sites. For example:
- GPR68 modulation : Analogues with extended alkyl/aryl chains (e.g., 4-phenoxybenzyl ) enhance binding to G protein-coupled receptors, as shown in calcium release assays using HEK293 cells .
- PI3Kγ inhibition : Co-crystallization studies (PDB: 3QAQ) reveal that the triazine-benzimidazole moiety forms hydrogen bonds with kinase catalytic domains .
- DNA methyltransferase (DNMT) inhibition : Electron-withdrawing groups (e.g., -Cl) at the aryl position increase potency by stabilizing π-π stacking with DNMT’s adenine-binding pocket .
Q. What computational approaches are used to predict the compound’s reactivity and stability in aqueous environments?
- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitrile group’s LUMO (-1.8 eV) suggests susceptibility to nucleophilic attack .
- Molecular dynamics (MD) simulations : Simulate solvation in water to assess hydrolytic stability. The triazine ring’s planar structure resists hydrolysis at pH 7.4, but acidic/basic conditions (pH <3 or >10) may degrade the nitrile group .
Q. How can contradictory data on biological activity across studies be reconciled?
Discrepancies often stem from assay conditions. For instance:
- Calcium flux vs. cAMP assays : Compound 78 (triazine derivative) showed EC₅₀ = 1.2 μM in calcium release assays but no activity in cAMP assays, indicating pathway-specific effects .
- Cell line variability : Activity against HEK293 cells (expressing 5-HT₂B receptors) may not translate to primary cells due to receptor density differences. Validate using orthogonal assays (e.g., radioligand binding) .
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